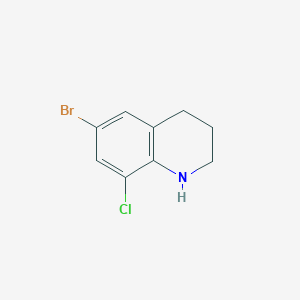![molecular formula C10H15N3 B13299989 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound with the molecular formula C10H15N3. It is a tricyclic structure containing three nitrogen atoms, making it a triazatricyclic compound. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves multiple steps, typically starting with the formation of the tricyclic core. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure consistency, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the tricyclic structure.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazatricyclic derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets. The tricyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: Another triazatricyclic compound with a similar structure but different substitution pattern.
1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol: A related compound with an additional hydroxyl group.
Uniqueness
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is unique due to its specific tricyclic structure and the presence of three nitrogen atoms. This configuration provides distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
10-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene |
InChI |
InChI=1S/C10H15N3/c1-7-5-12-13-9-4-2-3-8(9)6-11-10(7)13/h5,8-9,11H,2-4,6H2,1H3 |
InChI Key |
JLTXRSDLPJSNND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NCC3CCCC3N2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


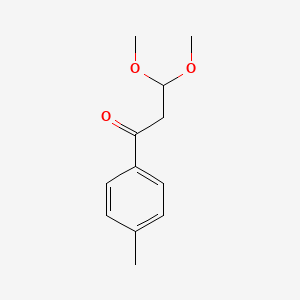
![1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one](/img/structure/B13299922.png)
![2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13299928.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine](/img/structure/B13299930.png)
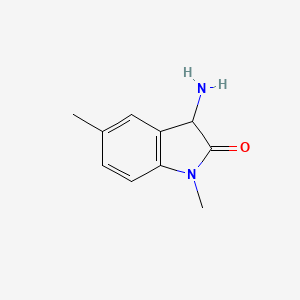
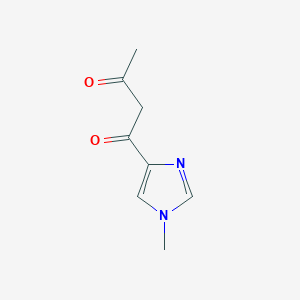
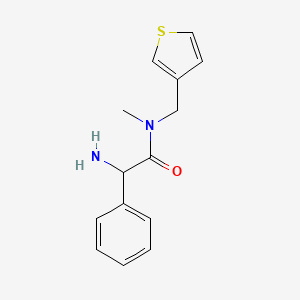
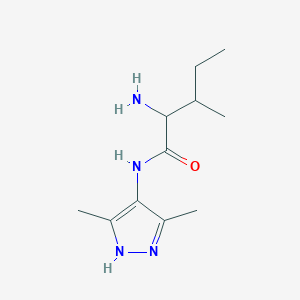

![5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299961.png)
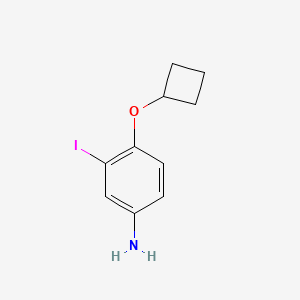
![2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol](/img/structure/B13299973.png)
